Cas no 13037-11-1 (Carbamodithioic acid,methyl-, methyl ester (9CI))
13037-11-1 structure
Product Name:Carbamodithioic acid,methyl-, methyl ester (9CI)
CAS-nummer:13037-11-1
MF:C3H7NS2
MW:121.22437787056
CID:142028
PubChem ID:3034518
Update Time:2025-04-19
Carbamodithioic acid,methyl-, methyl ester (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Carbamodithioic acid,methyl-, methyl ester (9CI)
- methyl N-methylcarbamodithioate
- AC1MHXO1
- Carbamodithioic acid, methyl-, methyl ester
- Methyl methylaminodithiocarbamate
- Methyl methylcarbamodithioate
- methyl methyldithiocarbamate
- methyl N-methyldithiocarbamate
- N,S-dimethyldithiocarbamate
- N-Methyldithiocarbamidsaeuremethylester
- N-methyl-S-methyldithiocarbamate
- NSC86017
- S-methyl N-methyldithiocarbamate
- 13037-11-1
- CARBAMODITHIOIC ACID, N-METHYL-, METHYL ESTER
- CARBAMIC ACID, METHYLDITHIO-, METHYL ESTER
- SCHEMBL6908941
- SCHEMBL12319753
- NSC-86017
- NSC 86017
- VSTJXOLPHDGBPA-UHFFFAOYSA-N
- AKOS006346825
- UNII-V7DJ6KQ6N7
- V7DJ6KQ6N7
- DTXSID80156478
-
- Inchi: 1S/C3H7NS2/c1-4-3(5)6-2/h1-2H3,(H,4,5)
- InChI-sleutel: VSTJXOLPHDGBPA-UHFFFAOYSA-N
- LACHT: S(C)C(NC)=S
Berekende eigenschappen
- Exacte massa: 121.00211
- Monoisotopische massa: 121.002
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 6
- Aantal draaibare bindingen: 1
- Complexiteit: 52.8
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.1
- Topologisch pooloppervlak: 69.4Ų
Experimentele eigenschappen
- Dichtheid: 1.145
- Kookpunt: 158.1°C at 760 mmHg
- Vlampunt: 49.4°C
- Brekindex: 1.572
- PSA: 12.03
- LogboekP: 1.24460
Carbamodithioic acid,methyl-, methyl ester (9CI) Gerelateerde literatuur
-
Sara H. Kyne,Carl H. Schiesser Chem. Commun. 2014 50 12040
-
Tahli Fenner,Jonathan M. White,Carl H. Schiesser Org. Biomol. Chem. 2006 4 466
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